molecular formula C18H22N2O3S B11330265 N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide

Cat. No.: B11330265
M. Wt: 346.4 g/mol
InChI Key: CRRRSQITUQIUHV-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-phenoxyacetamide

InChI

InChI=1S/C18H22N2O3S/c21-18(14-23-15-5-2-1-3-6-15)19-13-16(17-7-4-12-24-17)20-8-10-22-11-9-20/h1-7,12,16H,8-11,13-14H2,(H,19,21)

InChI Key

CRRRSQITUQIUHV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)COC2=CC=CC=C2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metals.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxyacetamide group, using reagents like sodium hydroxide or other strong bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The thiophene ring may participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity. The phenoxyacetamide group can further enhance these interactions, leading to a potent biological effect.

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several derivatives documented in the evidence (Table 1). Key analogues include:

  • Morpholine-containing acetamides: N-(4-Fluorophenyl)-2-morpholin-4-yl-2-thioxoacetamide () and N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide (), both featuring morpholine groups linked to acetamide cores.
  • Thiophene derivatives: N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (), synthesized via a two-step process involving thiophene acetic acid activation.
  • Phenoxyacetamide variants: 2-(2,4-Dichlorophenoxy)-N-(2-(p-tolylthio)ethyl)acetamide (RN1, ), highlighting substituent effects on phenoxy groups.

Physicochemical Properties

  • Melting Points: Morpholine derivatives (e.g., ) exhibit moderate melting points (~168–170°C), while thiazolidinone-thioxoacetamide hybrids () show higher thermal stability (147–207°C), likely due to rigid heterocyclic cores .
  • Yields : Synthesis yields vary significantly based on substituents. For example, chlorobenzylidene derivatives (, Compound 9) achieve 90% yield, whereas nitro-furyl derivatives (Compound 12) yield only 53%, suggesting steric or electronic challenges in synthesis .

Biological Activity

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and relevant data concerning its biological activity.

Chemical Structure and Properties

The compound features a morpholine ring, a thiophene moiety, and a phenoxyacetamide structure, contributing to its unique pharmacological profile. Its molecular formula is C15H22N2O3C_{15}H_{22}N_2O_3 with a molecular weight of approximately 278.35 g/mol.

Research indicates that this compound may interact with various biological targets, including:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes by binding to their active sites, which could lead to therapeutic effects in conditions where enzyme activity is dysregulated.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, potentially influencing signaling pathways involved in pain perception and other physiological processes.

Antinociceptive Effects

One significant study explored the antinociceptive properties of related compounds featuring similar morpholine structures. For instance, N-(2-morpholin-4-ylethyl)acetamide demonstrated high affinity for the σ1 receptor (Ki = 42 nM), indicating potential analgesic effects. This compound was found to reduce nociception in animal models when administered intrathecally or locally .

Antimicrobial Properties

The antimicrobial activity of compounds with similar structures has been investigated, suggesting that this compound may exhibit significant antibacterial or antifungal properties. This is particularly relevant for developing new treatments against resistant strains of pathogens.

Case Studies

  • In Vitro Binding Studies : A study conducted on related morpholine derivatives showed that these compounds selectively bind to the σ1 receptor, which is implicated in various neurological disorders. The findings suggest that modifications in the structure can enhance affinity and selectivity .
  • Docking Studies : Molecular docking simulations have been performed to predict the binding interactions of similar compounds with the σ1 receptor. These studies reveal critical interactions between the morpholine ring and key amino acid residues within the receptor's binding pocket, which can be crucial for designing more effective analogs .

Data Table: Summary of Biological Activities

Activity Type Compound Effect Reference
AntinociceptiveN-(2-morpholin-4-ylethyl)acetamideReduced nociception
Enzyme InhibitionN-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]Potential enzyme inhibitor
Receptor ModulationN-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]Modulates σ1 receptor
AntimicrobialRelated morpholine derivativesAntibacterial activity

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Specific areas for future investigation include:

  • In Vivo Studies : To confirm the efficacy and safety profile observed in vitro.
  • Structure-Activity Relationship (SAR) : To identify which structural features contribute most significantly to biological activity.
  • Clinical Trials : To assess therapeutic potential in human populations.

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